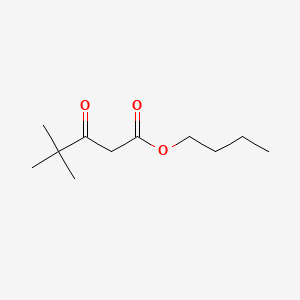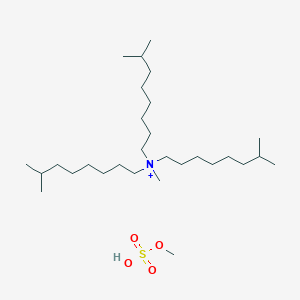![molecular formula C14H22N4O2 B15176006 1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea CAS No. 86700-39-2](/img/structure/B15176006.png)
1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a formylhydrazino group attached to a phenyl ring, which is further connected to a hexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- typically involves the reaction of 4-(2-formylhydrazino)aniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- undergoes various chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- exerts its effects involves interactions with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl and hexyl groups may contribute to the compound’s overall hydrophobicity, influencing its interaction with biological membranes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a hexyl chain.
Urea, N-(2-methylphenyl)-N’-phenyl-: Contains a methyl-substituted phenyl ring.
Uniqueness
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is unique due to its specific combination of functional groups and the presence of a hexyl chain, which may impart distinct physical and chemical properties compared to its analogs
Propiedades
Número CAS |
86700-39-2 |
|---|---|
Fórmula molecular |
C14H22N4O2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
N-[4-(hexylcarbamoylamino)anilino]formamide |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-5-10-15-14(20)17-12-6-8-13(9-7-12)18-16-11-19/h6-9,11,18H,2-5,10H2,1H3,(H,16,19)(H2,15,17,20) |
Clave InChI |
ONMGZXWDPCQHQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)NC1=CC=C(C=C1)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


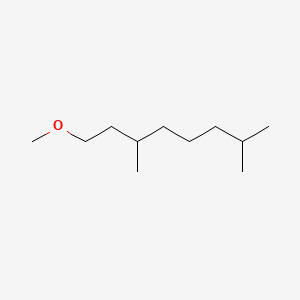
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
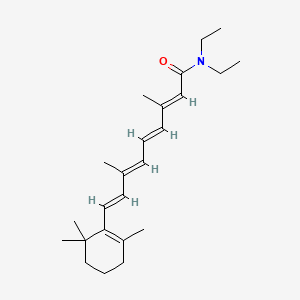
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
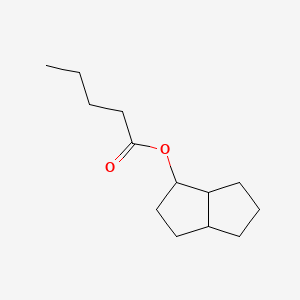
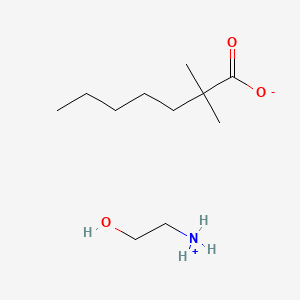
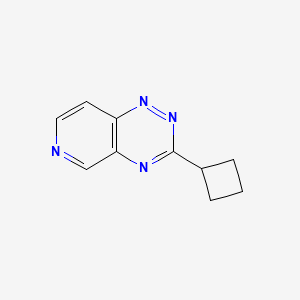
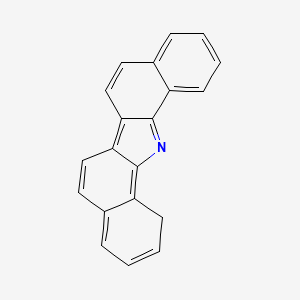
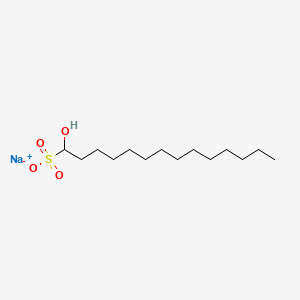
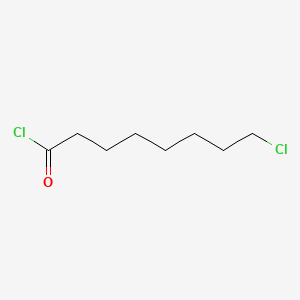
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

